molecular formula CClNOP+ B12546019 Chloro(cyano)oxophosphanium CAS No. 144304-52-9

Chloro(cyano)oxophosphanium

Cat. No.: B12546019
CAS No.: 144304-52-9
M. Wt: 108.44 g/mol
InChI Key: XEQRZWKUZRMWHB-UHFFFAOYSA-N
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Description

Chloro(cyano)oxophosphanium is a unique organophosphorus compound characterized by the presence of chloro, cyano, and oxo functional groups attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(cyano)oxophosphanium typically involves the reaction of phosphorus trichloride with cyanogen chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

PCl3+ClCNCl2P(CN)O\text{PCl}_3 + \text{ClCN} \rightarrow \text{Cl}_2\text{P(CN)O} PCl3​+ClCN→Cl2​P(CN)O

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Chloro(cyano)oxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into lower oxidation state compounds.

    Substitution: Nucleophilic substitution reactions are common, where the chloro or cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

Chloro(cyano)oxophosphanium has a wide range of applications in scientific research:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Chloro(cyano)oxophosphanium involves its interaction with various molecular targets through its reactive functional groups. The chloro and cyano groups can participate in nucleophilic and electrophilic reactions, respectively, while the oxo group can engage in hydrogen bonding and coordination with metal ions. These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

    Phosphorus trichloride (PCl3): A precursor in the synthesis of Chloro(cyano)oxophosphanium.

    Cyanogen chloride (ClCN): Another precursor used in the synthesis.

    Phosphine oxides: Compounds with similar oxidation states and functional groups.

Uniqueness: this compound is unique due to the combination of chloro, cyano, and oxo groups in a single molecule, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications that require specific chemical functionalities.

Properties

CAS No.

144304-52-9

Molecular Formula

CClNOP+

Molecular Weight

108.44 g/mol

IUPAC Name

chloro-cyano-oxophosphanium

InChI

InChI=1S/CClNOP/c2-5(4)1-3/q+1

InChI Key

XEQRZWKUZRMWHB-UHFFFAOYSA-N

Canonical SMILES

C(#N)[P+](=O)Cl

Origin of Product

United States

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